molecular formula C23H24N4O B12175136 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

Cat. No.: B12175136
M. Wt: 372.5 g/mol
InChI Key: NACVDKVSLSDMOA-UHFFFAOYSA-N
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Description

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a benzyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is unique due to its combination of an indole core, benzyl group, and pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

1-benzyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]indole-6-carboxamide

InChI

InChI=1S/C23H24N4O/c1-16-21(17(2)26(3)25-16)14-24-23(28)20-10-9-19-11-12-27(22(19)13-20)15-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3,(H,24,28)

InChI Key

NACVDKVSLSDMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

Origin of Product

United States

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